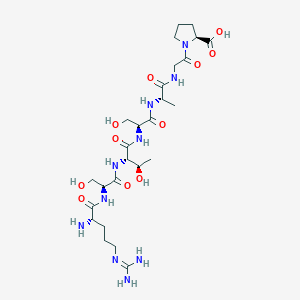
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline is a complex peptide compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple amino acids linked together, forming a peptide chain. The presence of the diaminomethylidene group adds to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Coupling: Each amino acid is activated using reagents like HBTU or DIC and coupled to the resin-bound peptide.
Deprotection: The protecting groups on the amino acids are removed using TFA.
Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers.
Industrial Production Methods
Industrial production of this compound may involve automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield of the final product. The use of high-performance liquid chromatography (HPLC) is common for purification.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline can undergo various chemical reactions, including:
Oxidation: The threonine and serine residues can be oxidized to form corresponding oxo derivatives.
Reduction: The diaminomethylidene group can be reduced to form a simpler amine group.
Substitution: The amino acids in the peptide chain can be substituted with other amino acids to create analogs.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Use of protected amino acid derivatives and coupling reagents like HBTU or DIC.
Major Products
Oxidation: Oxo derivatives of threonine and serine.
Reduction: Amine derivatives of the diaminomethylidene group.
Substitution: Peptide analogs with modified amino acid sequences.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications in drug development, particularly in targeting specific proteins or pathways.
Industry: Utilized in the development of peptide-based materials and bioconjugates.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The diaminomethylidene group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity. The peptide chain can also mimic natural substrates or inhibitors, modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N~5~-(Diaminomethylidene)-L-ornithyl-L-valyl-L-tyrosyl-L-valyl-L-histidyl-L-prolyl-L-tryptophan
- N~5~-(Diaminomethylidene)-L-ornithyl-L-lysyl-L-alpha-aspartyl-L-valyl-L-tyrosine
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-seryl-L-threonyl-L-seryl-L-alanylglycyl-L-proline stands out due to its specific amino acid sequence, which imparts unique chemical and biological properties. The presence of multiple serine and threonine residues allows for extensive hydrogen bonding and potential phosphorylation sites, enhancing its functionality in biological systems.
Properties
CAS No. |
189289-36-9 |
|---|---|
Molecular Formula |
C26H46N10O11 |
Molecular Weight |
674.7 g/mol |
IUPAC Name |
(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C26H46N10O11/c1-12(20(41)31-9-18(40)36-8-4-6-17(36)25(46)47)32-22(43)15(10-37)34-24(45)19(13(2)39)35-23(44)16(11-38)33-21(42)14(27)5-3-7-30-26(28)29/h12-17,19,37-39H,3-11,27H2,1-2H3,(H,31,41)(H,32,43)(H,33,42)(H,34,45)(H,35,44)(H,46,47)(H4,28,29,30)/t12-,13+,14-,15-,16-,17-,19-/m0/s1 |
InChI Key |
JBQFFAYYUDPFIE-HKJNTEPFSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
CC(C(C(=O)NC(CO)C(=O)NC(C)C(=O)NCC(=O)N1CCCC1C(=O)O)NC(=O)C(CO)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















